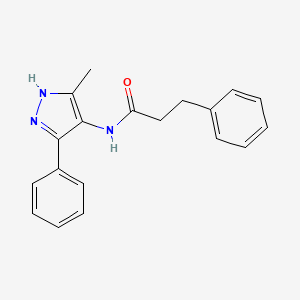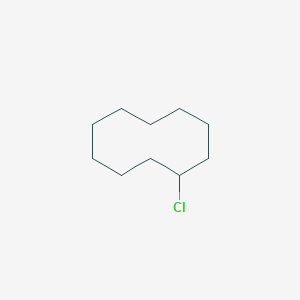
Chlorocyclodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocyclodecane is an organic compound with the chemical formula C₁₀H₁₉Cl . It is a chlorinated derivative of cyclodecane, a cycloalkane with a ten-membered carbon ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorocyclodecane can be synthesized through the chlorination of cyclodecane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where cyclodecane is continuously fed and exposed to chlorine gas under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorocyclodecane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Reduction Reactions: The compound can be reduced to cyclodecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: this compound can be oxidized to form cyclodecanone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or neutral medium.
Major Products:
Substitution: Formation of cyclodecanol or cyclodecylamine.
Reduction: Formation of cyclodecane.
Oxidation: Formation of cyclodecanone or other oxygenated derivatives.
Applications De Recherche Scientifique
Chlorocyclodecane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Employed in studies involving membrane permeability and interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of chlorocyclodecane involves its interaction with various molecular targets. In chemical reactions, the chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Chlorocyclodecane can be compared with other chlorinated cycloalkanes such as:
- Chlorocyclopentane (C₅H₉Cl)
- Chlorocyclohexane (C₆H₁₁Cl)
- Chlorocyclooctane (C₈H₁₅Cl)
Uniqueness: this compound is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller chlorinated cycloalkanes. Its ten-membered ring structure provides more flexibility and a different reactivity profile, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
7541-62-0 |
|---|---|
Formule moléculaire |
C10H19Cl |
Poids moléculaire |
174.71 g/mol |
Nom IUPAC |
chlorocyclodecane |
InChI |
InChI=1S/C10H19Cl/c11-10-8-6-4-2-1-3-5-7-9-10/h10H,1-9H2 |
Clé InChI |
BQFFCBZWAKSYCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(CCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


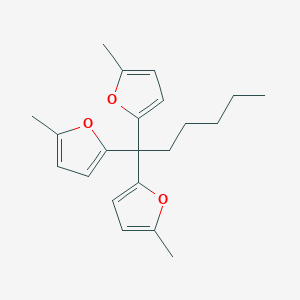
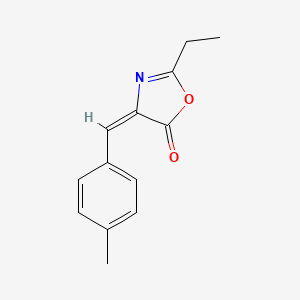
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)


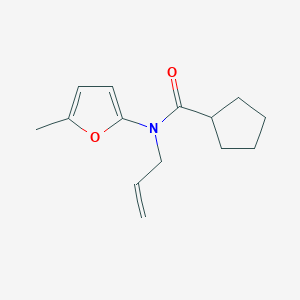
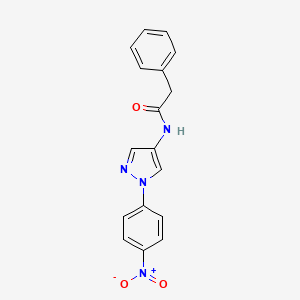
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
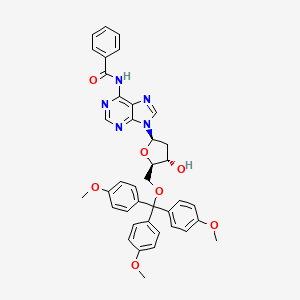
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
